molecular formula C6H6FNO3 B6275593 2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid CAS No. 2763779-05-9

2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid

Cat. No.: B6275593
CAS No.: 2763779-05-9
M. Wt: 159.1
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Description

2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid is a synthetic organic compound characterized by the presence of a fluorine atom and an oxazole ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The fluorine atom is then introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the cyclization and fluorination steps efficiently.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to partially or fully reduced products.

Scientific Research Applications

2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and oxazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-2-(1,2-oxazol-3-yl)butanoic acid: Similar structure with an additional carbon in the backbone.

    2-chloro-2-(1,2-oxazol-3-yl)propanoic acid: Chlorine atom instead of fluorine.

    2-fluoro-2-(1,3-oxazol-4-yl)propanoic acid: Different position of the oxazole ring.

Uniqueness

2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid is unique due to the specific positioning of the fluorine atom and the oxazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2763779-05-9

Molecular Formula

C6H6FNO3

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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